molecular formula C13H12F2O2 B2558039 3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287290-03-1

3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2558039
CAS No.: 2287290-03-1
M. Wt: 238.234
InChI Key: KRGIFXINCAJYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and compact structure. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluorophenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The difluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The difluorophenyl group may enhance binding affinity and specificity, while the bicyclo[1.1.1]pentane core provides rigidity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to the combination of the bicyclo[1.1.1]pentane core and the difluorophenyl group. This unique structure provides a balance of rigidity, stability, and reactivity, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2O2/c14-9-1-2-10(15)8(3-9)4-12-5-13(6-12,7-12)11(16)17/h1-3H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGIFXINCAJYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.